Cas no 1795417-84-3 (2-naphthalen-1-yl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide)

2-Naphthalen-1-yl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide is a synthetic organic compound featuring a naphthalene core linked to a pyrrolidine-pyridine moiety via an acetamide bridge. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The compound's rigid aromatic system and heterocyclic substituents enhance binding affinity to biological targets, particularly in CNS-related applications. Its well-defined stereochemistry and functional group compatibility allow for further derivatization, supporting the development of novel therapeutic agents. The compound exhibits favorable solubility and stability under standard laboratory conditions, facilitating its use in drug discovery and biochemical studies.
2-naphthalen-1-yl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide structure
1795417-84-3 structure
Product Name:2-naphthalen-1-yl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide
CAS No:1795417-84-3
MF:C21H21N3O
MW:331.410944700241
CID:5368045
Update Time:2025-10-24

2-naphthalen-1-yl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-naphthalen-1-yl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide
    • Inchi: 1S/C21H21N3O/c25-21(14-17-8-5-7-16-6-1-2-9-19(16)17)23-18-11-13-24(15-18)20-10-3-4-12-22-20/h1-10,12,18H,11,13-15H2,(H,23,25)
    • InChI Key: XMDACMGHELMVQI-UHFFFAOYSA-N
    • SMILES: C(NC1CCN(C2=NC=CC=C2)C1)(=O)CC1=C2C(C=CC=C2)=CC=C1

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Additional information on 2-naphthalen-1-yl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide

Comprehensive Overview of 2-Naphthalen-1-yl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide (CAS No. 1795417-84-3)

2-Naphthalen-1-yl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide, identified by its CAS number 1795417-84-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a naphthalene moiety with a pyridinylpyrrolidine acetamide group, making it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of specific biological pathways, which could lead to breakthroughs in treating chronic diseases.

The growing interest in 2-naphthalen-1-yl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide is reflected in its increasing mentions across scientific literature and patent filings. One of the key reasons for this surge is its structural similarity to known bioactive molecules, which often target G-protein-coupled receptors (GPCRs) and kinase enzymes. These targets are critical in conditions like inflammation, neurodegenerative disorders, and metabolic syndromes—topics currently dominating medical research. The compound’s acetamide linkage and heterocyclic components further enhance its binding affinity and selectivity, making it a valuable tool for drug discovery.

From a synthetic chemistry perspective, CAS 1795417-84-3 exemplifies modern strategies in small-molecule design. Its synthesis typically involves multi-step organic reactions, including amide coupling and heterocyclic ring formation, which are widely discussed in academic forums. Enthusiasts of medicinal chemistry frequently search for detailed protocols on optimizing such syntheses, highlighting the demand for accessible technical data. Moreover, computational chemists leverage tools like molecular docking to predict the compound’s interactions with biological targets, a trending topic in AI-driven drug development.

The pharmacological profile of 2-naphthalen-1-yl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide remains under rigorous investigation. Preliminary studies suggest its potential in modulating cell signaling pathways, particularly those involving protein-protein interactions. This aligns with the broader industry focus on precision medicine, where compounds with high target specificity are prioritized. Additionally, its lipophilicity and blood-brain barrier permeability are subjects of ongoing research, addressing common queries about its suitability for central nervous system (CNS) applications.

In the context of intellectual property, 1795417-84-3 has been featured in patents related to kinase inhibitors and anti-inflammatory agents. This legal landscape underscores its commercial viability, a hot topic among investors and biotech startups. Searches for “novel acetamide derivatives” or “pyrrolidine-based therapeutics” often lead to discussions about this compound, reflecting its relevance in competitive markets. Furthermore, its inclusion in high-throughput screening libraries highlights its utility in identifying lead compounds for further development.

Environmental and safety assessments of 2-naphthalen-1-yl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide are equally critical. While not classified as hazardous, its handling requires standard laboratory precautions, a frequently searched topic among new researchers. Regulatory compliance, such as REACH and FDA guidelines, is often cited in relation to its use in drug formulations, emphasizing the need for transparency in chemical safety data.

Looking ahead, the versatility of CAS 1795417-84-3 positions it as a focal point in interdisciplinary research. Whether exploring its structure-activity relationships (SAR) or optimizing its synthetic routes, the compound bridges gaps between chemistry, biology, and technology. As the scientific community continues to unravel its full potential, 2-naphthalen-1-yl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide is poised to remain a subject of innovation and discovery in the years to come.

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